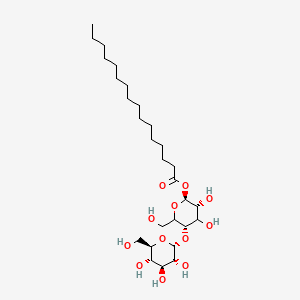
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate is a complex carbohydrate derivative It is a glycosylated fatty acid ester, combining a disaccharide with a long-chain fatty acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate typically involves the glycosylation of a fatty acid ester. The process begins with the protection of hydroxyl groups on the glucose molecules, followed by the formation of a glycosidic bond between the glucose units. The final step involves the esterification of the glycosylated disaccharide with hexadecanoic acid under acidic or enzymatic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond and the esterification process. This method is preferred for its specificity and efficiency .
化学反応の分析
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
科学的研究の応用
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Used in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
類似化合物との比較
Similar Compounds
Lactose: A disaccharide composed of glucose and galactose.
Maltose: A disaccharide composed of two glucose units.
Cellobiose: A disaccharide composed of two glucose units linked by a beta-1,4 bond.
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate is unique due to its combination of a disaccharide with a long-chain fatty acid. This structure imparts distinct amphiphilic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are required .
特性
分子式 |
C28H52O12 |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(31)39-27-25(36)23(34)26(19(17-30)38-27)40-28-24(35)22(33)21(32)18(16-29)37-28/h18-19,21-30,32-36H,2-17H2,1H3/t18-,19?,21-,22+,23?,24-,25-,26-,27+,28-/m1/s1 |
InChIキー |
RNGHRVXOJJGFHH-QICRYOHHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


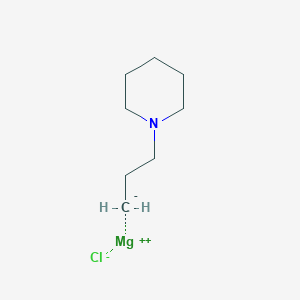
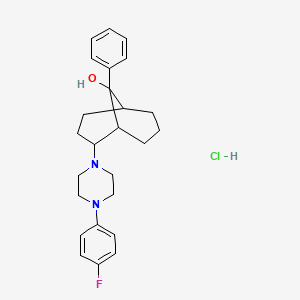
![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
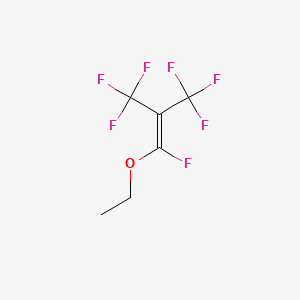
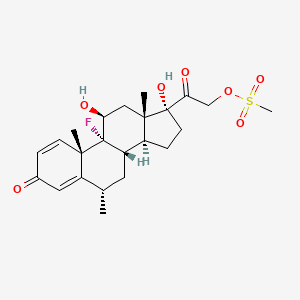
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
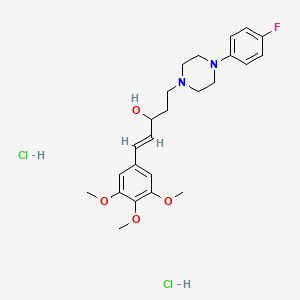
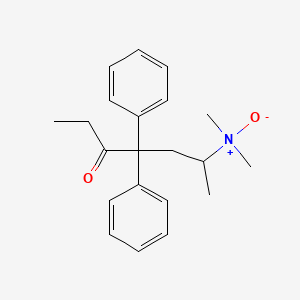
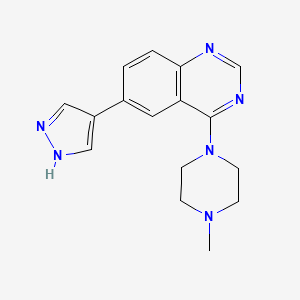
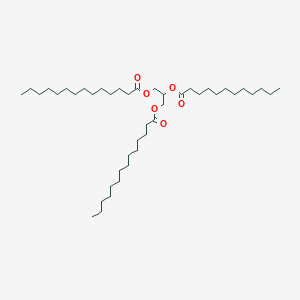
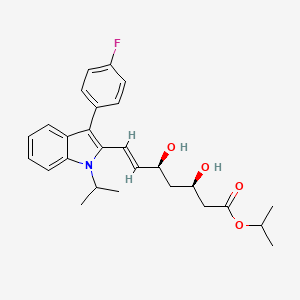
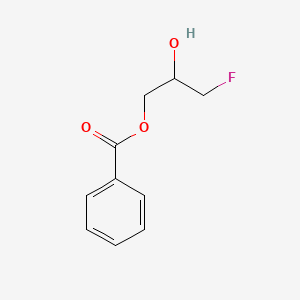
![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
